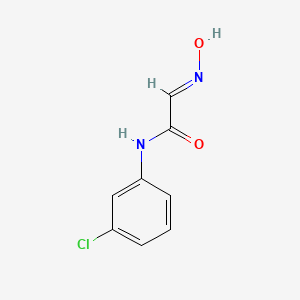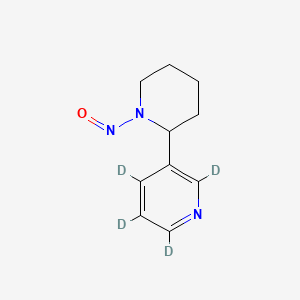
5β-4,5-Dihydro Prednisolone 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5β-4,5-Dihydro Prednisolone 21-Acetate: is a derivative of Prednisolone, a synthetic corticosteroid. It is chemically identified by the CAS number 114127-54-7. This compound is metabolically interconvertible with prednisone and is used in various analytical and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5β-4,5-Dihydro Prednisolone 21-Acetate involves several steps:
Keto-protection Reaction: Prednisone acetate is used as the starting material. The 3-site and 20-site keto groups are protected.
Keto-reduction Reaction: The 11-site keto group is reduced.
Hydroxyl Esterification Reaction: The 21-site hydroxyl group is esterified.
Keto-deprotection Reaction: The 3-site and 20-site keto groups are deprotected.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions:
Esterification: The 21-hydroxyl group is esterified to form the acetate derivative.
Common Reagents and Conditions:
Steroid 5β-reductase: Used for the reduction of Δ4-3-ketosteroids.
Mixed Solvents and Inert Gases: Used during the ester hydrolysis reaction to prevent byproduct formation.
Major Products:
5β-Dihydroglucocorticoids: Formed from the reduction of cortisol and cortisone.
Scientific Research Applications
Chemistry: 5β-4,5-Dihydro Prednisolone 21-Acetate is used in analytical method development and validation, particularly for Abbreviated New Drug Applications (ANDA) and quality control applications .
Biology and Medicine: The compound is a derivative of Prednisolone, which is used to treat various inflammatory and autoimmune conditions. It is also used in research to study the effects of glucocorticoids on different biological pathways .
Industry: In the pharmaceutical industry, this compound is used in the commercial production of Prednisolone and other related corticosteroids .
Mechanism of Action
5β-4,5-Dihydro Prednisolone 21-Acetate exerts its effects by interacting with glucocorticoid receptors. The reduction of Δ4-3-ketosteroids by steroid 5β-reductase leads to the formation of 5β-dihydroglucocorticoids, which are inactive on the glucocorticoid receptor. This provides a mechanism of pre-receptor regulation of ligands for the glucocorticoid receptor in liver cells .
Comparison with Similar Compounds
5β-Dihydroglucocorticoids: These compounds are produced by the reduction of cortisol and cortisone and are inactive on the glucocorticoid receptor.
5β-Pregnanes: These compounds act as neuroactive steroids at the GABA A and NMDA receptors and have various biological activities.
Uniqueness: 5β-4,5-Dihydro Prednisolone 21-Acetate is unique due to its specific esterification at the 21-hydroxyl group, which differentiates it from other 5β-dihydrosteroids. This modification enhances its stability and suitability for analytical and quality control applications .
Properties
CAS No. |
114127-54-7 |
|---|---|
Molecular Formula |
C₂₃H₃₂O₆ |
Molecular Weight |
404.5 |
Synonyms |
11β,17,21-Trihydroxy-5α-pregn-1-ene-3,20-dione 21-Acetate, 2-((5R,8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


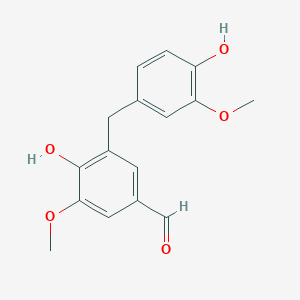
![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)
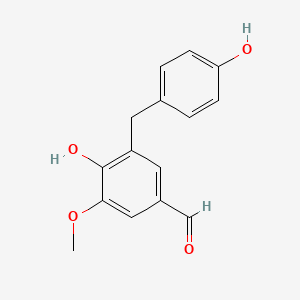
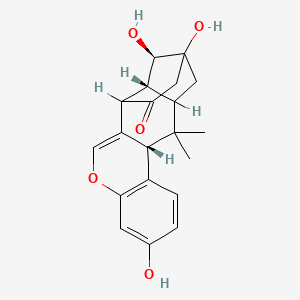
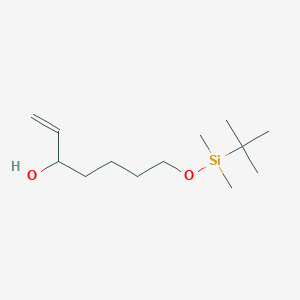
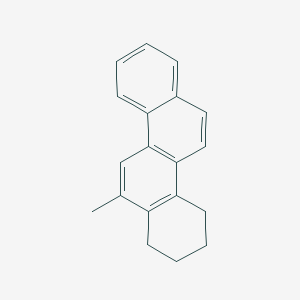
![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)
